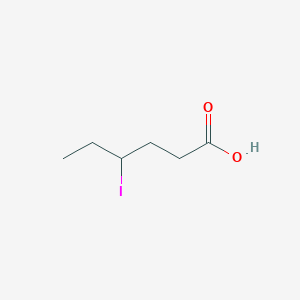
1-Hydroxypropan-2-yl (2-methylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxypropan-2-yl (2-methylpropyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structure, which includes a hydroxy group and a carbamate moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxypropan-2-yl (2-methylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 1-hydroxypropan-2-ylamine with 2-methylpropyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxypropan-2-yl (2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbamate moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, reflux.
Substitution: Nucleophiles like alkyl halides, base (e.g., sodium hydride), organic solvent (e.g., tetrahydrofuran).
Major Products Formed:
Oxidation: 1-Oxo-propan-2-yl (2-methylpropyl)carbamate.
Reduction: 1-Aminopropan-2-yl (2-methylpropyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
1-Hydroxypropan-2-yl (2-methylpropyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: It serves as a building block for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-hydroxypropan-2-yl (2-methylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the carbamate moiety can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Hydroxypropan-2-yl (2-methylpropyl)carbamate can be compared with other similar compounds, such as:
N-(tert-Butoxycarbonyl)ethanolamine: This compound also contains a carbamate moiety and a hydroxy group, but it has a different alkyl substituent.
tert-Butyl (1-hydroxypropan-2-yl)carbamate: Similar in structure but with a tert-butyl group instead of a 2-methylpropyl group.
Uniqueness: The unique combination of a hydroxy group and a 2-methylpropyl carbamate moiety in this compound provides distinct reactivity and properties, making it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
62789-02-0 |
|---|---|
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-hydroxypropan-2-yl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-6(2)4-9-8(11)12-7(3)5-10/h6-7,10H,4-5H2,1-3H3,(H,9,11) |
Clé InChI |
XIHUFODBYJRAJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)OC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


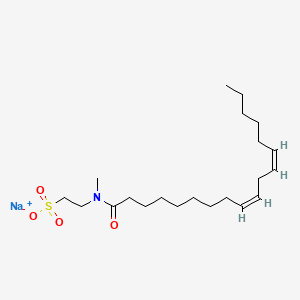
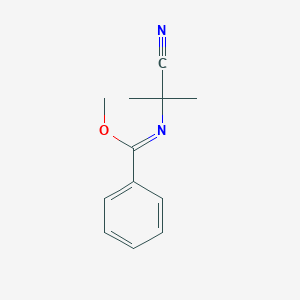


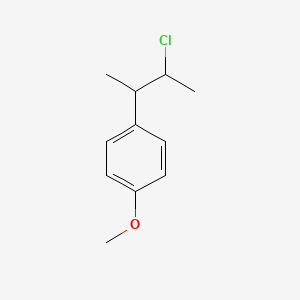
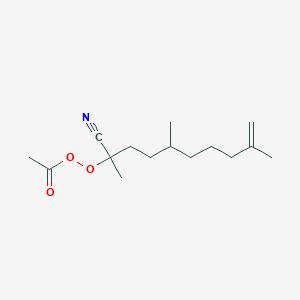
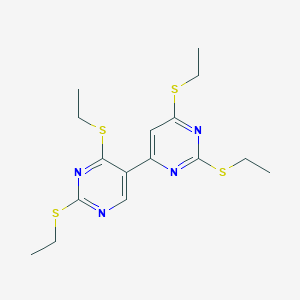
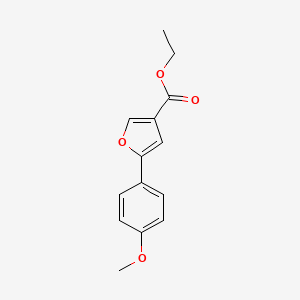
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

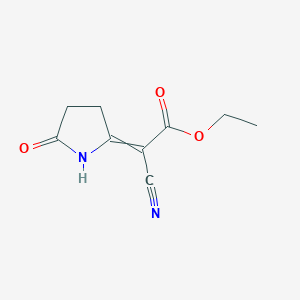
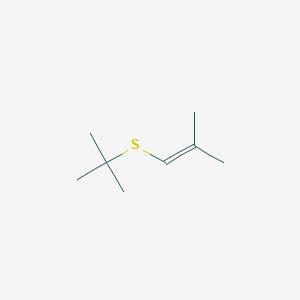
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)
